Dielectric Constant Reduction: Trivinylmethylsilane vs. Mono‑Vinylsilane Precursors in PECVD Films
When employed as a comonomer in plasma‑enhanced CVD, Trivinylmethylsilane contributes to the formation of a copolymer film with a dielectric constant (k) in the range of 2.2 to 2.5 [1]. In contrast, SiCOH films deposited using Vinyltrimethylsilane—a mono‑vinyl analog—achieve a lower dielectric constant by generating a higher population of nanopores after annealing at 450 °C for 4 h, a result attributed to its distinct polymerization mechanism [2]. This difference highlights that Trivinylmethylsilane is selected not for the absolute lowest k‑value, but for applications where a moderate k‑value is balanced against other film properties such as mechanical integrity or specific dielectric requirements.
| Evidence Dimension | Dielectric Constant (k) of PECVD Films |
|---|---|
| Target Compound Data | k ≈ 2.2–2.5 |
| Comparator Or Baseline | Vinyltrimethylsilane (VTMS) – yields films with lower k (quantitative value not directly comparable due to differing film composition) |
| Quantified Difference | Not directly comparable; see text for mechanistic distinction |
| Conditions | PECVD copolymerization with p‑xylylene (target) vs. PECVD SiCOH film deposition with post‑annealing (comparator) |
Why This Matters
This evidence defines the specific dielectric performance envelope for which Trivinylmethylsilane is fit, enabling accurate material selection for semiconductor interlayer dielectrics.
- [1] Lang, C.-i., Jeng, S.-p., Ma, Y. J., Chang, F., Lee, P. W.-m., & Cheung, D. W. (2004). Plasma enhanced chemical vapor deposition of copolymer of parylene N and comonomers with various double bonds. U.S. Patent No. 6,709,715. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Kim, K., Kwon, S., & Kim, H. (2007). Quantitative Structure and Property Analysis of Nanoporous Low Dielectric Constant SiCOH Thin Films. Journal of the Electrochemical Society, 154(4), G93–G98. View Source
